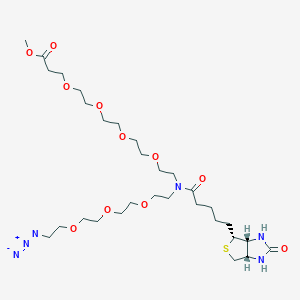

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester

Beschreibung

Eigenschaften

IUPAC Name |

methyl 3-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H54N6O11S/c1-40-28(38)6-10-41-14-18-45-22-23-47-21-17-44-13-9-36(8-12-43-16-20-46-19-15-42-11-7-32-35-31)27(37)5-3-2-4-26-29-25(24-48-26)33-30(39)34-29/h25-26,29H,2-24H2,1H3,(H2,33,34,39)/t25-,26-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZFELOBFYPAJE-WWPJHQMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCCC1C2C(CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCOCCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])C(=O)CCCC[C@@H]1[C@H]2[C@@H](CS1)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H54N6O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: A Multifunctional Tool for Bioconjugation and Beyond

Executive Summary

N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester is a sophisticated, heterotrifunctional molecule engineered for advanced applications in chemical biology, drug discovery, and diagnostics. Its unique architecture, featuring an azide for bioorthogonal "click" chemistry, a biotin for high-affinity streptavidin binding, and a methyl ester for covalent amine ligation, provides researchers with a versatile tool for constructing complex molecular assemblies. The dual polyethylene glycol (PEG) spacers (PEG3 and PEG4) enhance aqueous solubility and provide optimal spatial orientation, minimizing steric hindrance in conjugation reactions. This guide elucidates the core chemical principles, mechanisms of action, and field-proven protocols for leveraging this linker's full potential in applications ranging from Proteolysis Targeting Chimera (PROTAC) development to advanced surface functionalization and targeted biomolecule labeling.

Introduction: The Power of Heterofunctionality

In the landscape of bioconjugation, the ability to selectively and sequentially link different molecular entities is paramount. Heterobifunctional and heterotrifunctional linkers are the cornerstone of this capability, offering distinct reactive groups that enable controlled conjugation strategies.[1][2] this compound stands out due to its integration of three of the most powerful and widely used functionalities in bioconjugation chemistry.

-

Azide (N₃) Group : Serves as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] This allows for highly specific covalent bond formation even in complex biological media.[5]

-

Biotin Moiety : Provides an exceptionally strong and specific non-covalent binding partner for avidin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁴ M), which is fundamental to countless detection, purification, and immobilization assays.[6]

-

Methyl Ester (-COOCH₃) Group : Acts as a stable precursor for conjugation to primary amines (-NH₂), such as those on lysine residues of proteins or on amine-functionalized surfaces.[7]

The branched PEG structure not only improves solubility but is a critical design element in applications like PROTACs, where the linker's length and flexibility directly influence the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[8][9]

Physicochemical Properties and Molecular Structure

A thorough understanding of the molecule's properties is essential for designing successful experiments.

Molecular Structure

The structure combines the three key functional groups through flexible PEG chains, providing spatial separation and minimizing interference between the reactive ends.

Caption: Molecular architecture of the heterotrifunctional linker.

Core Properties

The following table summarizes key physicochemical data, compiled from leading suppliers.[10][11][12][13]

| Property | Value | Source |

| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [10][12] |

| Molecular Weight | 706.85 g/mol | [10][11] |

| CAS Number | 2100306-76-9 | [10][12] |

| Purity | Typically ≥95% | [11][12] |

| Appearance | White to off-white solid or oil | - |

| Solubility | Soluble in DMSO, DMF, DCM, slightly soluble in water | [10] |

| Storage | Store at -20°C for long-term stability | [10][12] |

Mechanisms of Action: A Trifecta of Chemical Reactivity

The utility of this linker lies in the independent and highly specific nature of its three reactive moieties.

The Azide Handle: Bioorthogonal Click Chemistry

The azide group is a cornerstone of bioorthogonal chemistry, meaning its reactions proceed with high efficiency and selectivity in biological systems without interfering with native biochemical processes.[3] The primary reaction is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring.[4]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is the most common form of click chemistry. It is extremely fast and efficient but requires a copper(I) catalyst, which can be toxic to living cells.[3][14] However, the use of copper-chelating ligands like THPTA can mitigate this toxicity, enabling its use in live-cell labeling.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This catalyst-free alternative uses strained cyclooctynes (e.g., DBCO, BCN). The ring strain accelerates the reaction, making it ideal for applications in living systems where copper toxicity is a concern.[15]

Caption: Comparison of CuAAC and SPAAC click chemistry pathways.

The Biotin Handle: Ultra-High Affinity Interaction

The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range (10⁻¹⁴ to 10⁻¹⁵ M).[6][16] This interaction is characterized by a very fast association rate (kon) and an extremely slow dissociation rate (koff).[17][18] This near-irreversible binding is exploited for:

-

Immobilization : Attaching biotinylated molecules to streptavidin-coated surfaces (e.g., beads, plates, biosensors).

-

Detection : Using streptavidin conjugated to reporter enzymes (e.g., HRP) or fluorophores to detect biotinylated targets in assays like ELISA and Western blotting.

-

Purification : Capturing biotinylated proteins from complex lysates using streptavidin-agarose or magnetic beads.[3]

The Methyl Ester Handle: Amine-Reactive Conjugation

The methyl ester itself has low reactivity towards primary amines under physiological conditions.[7] This is a key feature, as it allows the ester to remain stable while other reactions (e.g., click chemistry) are performed. To conjugate to an amine, the ester must be activated or the reaction must be driven under specific conditions.

Two-Step Activation (Recommended for Biomolecules): The most reliable method involves hydrolyzing the methyl ester to a carboxylic acid, followed by activation with carbodiimide chemistry (e.g., EDC/NHS) to form a highly amine-reactive NHS ester.[19]

-

Hydrolysis : R-COOCH₃ + NaOH → R-COO⁻Na⁺ + CH₃OH

-

Activation : R-COOH + EDC/NHS → R-CO-NHS

-

Conjugation : R-CO-NHS + Protein-NH₂ → R-CO-NH-Protein + NHS

This two-step process provides greater control and efficiency, especially for sensitive proteins, by avoiding harsh conditions.[7][19]

Core Applications & Experimental Protocols

This linker's trifunctional nature opens up a vast design space for complex experiments.

Application 1: PROTAC Synthesis and Assembly

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and degradation.[20][] The linker is a critical component, and this compound serves as an advanced building block.[10] Here, the biotin can be used as an affinity handle for purification or pull-down assays of the final PROTAC or its ternary complex.

Workflow:

-

Couple an E3 Ligase Ligand (e.g., containing an alkyne) to the linker's azide group via click chemistry.

-

Couple a Protein of Interest (POI) Ligand (e.g., containing an amine) to the linker's ester group.

-

The final PROTAC now contains a biotin handle for downstream applications.

Caption: Synthetic workflow for assembling a biotinylated PROTAC.

Protocol 4.1.1: General Protocol for PROTAC Synthesis

Objective: To synthesize a biotinylated PROTAC by sequentially coupling a POI ligand and an E3 ligase ligand to the linker.

Materials:

-

This compound

-

Amine-containing POI ligand

-

Alkyne-containing E3 ligase ligand

-

Anhydrous DMSO or DMF[22]

-

0.1 M Sodium Hydroxide (NaOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0[7]

-

Conjugation Buffer: 0.1 M Phosphate Buffer Saline (PBS), pH 7.2-7.5[19]

-

Copper(II) Sulfate (CuSO₄), Sodium Ascorbate, THPTA ligand (for CuAAC)[23]

-

DBCO-containing reagent (for SPAAC)

-

HPLC for purification

Methodology:

Part A: Ester Hydrolysis and Activation

-

Hydrolysis: Dissolve the linker (1.0 eq) in a minimal amount of DMSO, then add 1.2 eq of 0.1 M NaOH. Stir at room temperature for 1-2 hours, monitoring by LC-MS until the methyl ester is fully converted to the carboxylic acid. Neutralize with 0.1 M HCl. Lyophilize to obtain the acid form.

-

Expert Insight: Complete hydrolysis is critical. An unreacted ester will not participate in the subsequent EDC/NHS coupling, reducing yield.

-

-

Activation: Dissolve the hydrolyzed linker-acid (1.0 eq) in anhydrous DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Stir at room temperature for 30 minutes in an inert atmosphere to form the amine-reactive NHS ester.[7]

Part B: Conjugation to POI Ligand 3. Dissolve the amine-containing POI ligand (1.2 eq) in Conjugation Buffer. 4. Add the activated NHS-ester solution from Part A dropwise to the POI ligand solution. 5. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. 6. Purify the resulting POI-Linker-Azide intermediate using reverse-phase HPLC.

Part C: Click Chemistry Conjugation to E3 Ligase Ligand 7. Dissolve the purified POI-Linker-Azide intermediate (1.0 eq) and the alkyne-containing E3 ligase ligand (1.1 eq) in a solvent mixture (e.g., DMSO/water). 8. For CuAAC: Add a freshly prepared catalyst solution of CuSO₄ (0.1 eq), Sodium Ascorbate (0.5 eq), and THPTA (0.5 eq).[23] 9. Stir for 1-2 hours at room temperature. Monitor reaction completion by LC-MS. 10. Purify the final biotinylated PROTAC conjugate by reverse-phase HPLC.

Application 2: Surface Functionalization for Biomolecule Capture

This linker is ideal for creating multi-functional surfaces on biosensors, nanoparticles, or microplates.[24][25][26] A common strategy is to first attach the linker to an amine-functionalized surface via its ester group, leaving the azide and biotin moieties exposed for subsequent reactions.

Protocol 4.2.1: Two-Step Surface Functionalization and Protein Immobilization

Objective: To functionalize an amine-coated surface (e.g., a glass slide) and subsequently immobilize a streptavidin-conjugated reporter and an alkyne-tagged protein.

Materials:

-

Amine-functionalized glass slides

-

The linker, EDC, NHS, as described in Protocol 4.1.1

-

Streptavidin-HRP (Horseradish Peroxidase)

-

Alkyne-modified protein of interest

-

Blocking Buffer: 1% BSA in PBS

-

Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Methodology:

-

Surface Activation: Activate the linker's ester group to an NHS ester as described in Protocol 4.1.1, Part A.

-

Surface Coupling: Immerse the amine-functionalized slides in the activated linker solution (in anhydrous DMSO/DMF) for 2-4 hours at room temperature.

-

Expert Insight: This step must be performed in an anhydrous environment to prevent hydrolysis of the NHS ester and maximize surface coupling density.

-

-

Washing: Wash the slides thoroughly with DMSO, then ethanol, then water to remove any non-covalently bound linker. Dry under a stream of nitrogen. The surface is now functionalized with both biotin and azide groups.

-

Blocking: Block the slides with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding.

-

Streptavidin Immobilization: Incubate the slides with a solution of Streptavidin-HRP (1-5 µg/mL in PBST) for 1 hour. The streptavidin will bind tightly to the surface-immobilized biotin. Wash 3x with PBST.

-

Protein of Interest Immobilization (Click Reaction): Incubate the slides with the alkyne-modified protein of interest (10-50 µg/mL in PBS) along with the CuAAC catalyst solution (or use a SPAAC-compatible alkyne) for 1-2 hours.

-

Final Wash: Wash the slides 3x with PBST and 1x with water.

-

Validation: The surface is now ready. The immobilization of Streptavidin-HRP can be confirmed by adding a TMB substrate (colorimetric readout), and the immobilization of the protein of interest can be confirmed using a specific primary antibody followed by a secondary antibody-enzyme conjugate.

Conclusion and Future Outlook

This compound is more than a simple linker; it is a sophisticated molecular tool that empowers researchers to design and execute complex bioconjugation strategies. Its trifunctional nature provides a robust platform for building PROTACs with built-in affinity handles, creating multifunctional surfaces for advanced diagnostics, and assembling precisely defined biomolecular architectures.[10][11] As research trends move towards greater complexity and control at the molecular level, the demand for such well-designed, multifunctional reagents will only continue to grow, paving the way for new innovations in therapeutics and diagnostics.

References

-

Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]

-

Gfeller, D., et al. (2013). Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis. Journal of the American Society for Mass Spectrometry, 24(1), 49–56. Retrieved from [Link]

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]

-

Breidenbach, M. A., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Current Protocols in Chemical Biology. Retrieved from [Link]

-

Singh, Y., et al. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry, 4(7), 1413–1419. Retrieved from [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Retrieved from [Link]

-

Gaber, Z., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Heterobifunctional Crosslinkers. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of heterobifunctional linkers used in conjugate preparations.... Retrieved from [Link]

-

Kennedy, S., et al. (2016). Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine, 11(7), 815-827. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Defrancq, E., & Dumy, P. (2006). A novel heterobifunctional linker for facile access to bioconjugates. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). An outline of surface functionalization with the chemical linkers silane and PEG.... Retrieved from [Link]

-

IEEE Xplore. (2014). Determination of Affinity and Kinetic Constants of the Biotin-Streptavidin Complex Using Microfluidic GMR Biosensors. Retrieved from [Link]

-

ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

-

Hyre, D. E., et al. (2019). Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin. Journal of Photochemistry and Photobiology B: Biology, 191, 10-21. Retrieved from [Link]

-

Kang, K., et al. (2000). Surface functionalization of low density polyethylene films with grafted poly(ethylene glycol) derivatives. Journal of Materials Chemistry. Retrieved from [Link]

-

Samanidou, V. F., et al. (2020). Chemistry of Biotin–Streptavidin and the Growing Concern of an Emerging Biotin Interference in Clinical Immunoassays. ACS Omega, 5(49), 31443-31451. Retrieved from [Link]

-

Taylor & Francis Online. (2016). Gold Nanoparticle Surface Functionalization: Mixed Monolayer Versus Hetero Bifunctional Peg Linker. Retrieved from [Link]

-

ResearchGate. (2025). Kinetics of Biotin Derivatives Binding to Avidin and Streptavidin. Retrieved from [Link]

-

PubMed Central. (2025). Activating PEG host to enable spatially controlled surface functionalization of nanocarriers for biomedical applications. Retrieved from [Link]

-

Creative Biolabs. (n.d.). N-(N3-PEG3)-N-Biotin-PEG4-methyl ester. Retrieved from [Link]

-

AxisPharm. (n.d.). PEG-X-PEG. Retrieved from [Link]

-

Glen Research. (n.d.). Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A novel heterobifunctional linker for facile access to bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioclone.net [bioclone.net]

- 4. lumiprobe.com [lumiprobe.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 10. This compound | TargetMol [targetmol.com]

- 11. This compound [myskinrecipes.com]

- 12. This compound, 2100306-76-9 | BroadPharm [broadpharm.com]

- 13. precisepeg.com [precisepeg.com]

- 14. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of Affinity and Kinetic Constants of the Biotin-Streptavidin Complex Using Microfluidic GMR Biosensors | IEEE Journals & Magazine | IEEE Xplore [ieeexplore.ieee.org]

- 18. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. glenresearch.com [glenresearch.com]

- 23. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 24. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Surface functionalization of low density polyethylene films with grafted poly(ethylene glycol) derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: A Versatile Linker for Advanced Bioconjugation and Drug Discovery

This guide provides a comprehensive technical overview of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester, a heterobifunctional linker designed for researchers, scientists, and drug development professionals. We will delve into its core structure, functional attributes, and provide field-proven insights into its application in advanced bioconjugation strategies, including its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Power of Precision in Molecular Linkage

In the intricate landscape of modern drug discovery and proteomics, the ability to selectively and efficiently connect molecular entities is paramount. Heterobifunctional linkers are the unsung heroes in this endeavor, providing the crucial bridge between different molecules to create novel conjugates with tailored functionalities. This compound (CAS: 2100306-76-9) has emerged as a powerful tool in this context, offering a unique combination of features that enable a wide range of applications, from targeted protein degradation to advanced bio-analytical assays.[1][2]

This molecule's architecture is a testament to rational design, incorporating three key moieties: a bio-orthogonal azide group, a high-affinity biotin tag, and hydrophilic polyethylene glycol (PEG) spacers.[3][4] This guide will dissect the structure and function of each component, providing a clear understanding of how they contribute to the linker's versatility and efficacy.

Molecular Anatomy and Physicochemical Properties

The judicious design of this compound underpins its utility. Let's explore its constituent parts and overall properties.

Structural Breakdown

The molecule is a branched PEG linker with a central nitrogen atom to which a biotinyl-PEG4-methyl ester and an azido-PEG3 chain are attached.[3]

-

Azide Group (-N₃): This functional group is the cornerstone of its "clickable" nature. Azides are relatively inert in biological systems but react with high efficiency and specificity with terminal alkynes in a reaction known as the Huisgen 1,3-dipolar cycloaddition, more commonly referred to as "click chemistry."[5] This bio-orthogonal reaction allows for the covalent ligation of the linker to alkyne-modified biomolecules in complex biological mixtures with minimal side reactions.

-

Biotin Moiety: Biotin, a B-vitamin, exhibits an extraordinarily high and specific affinity for the proteins avidin and streptavidin.[2] This interaction is one of the strongest non-covalent bonds known in nature, making it an invaluable tool for the purification, detection, and immobilization of biotinylated molecules.[2]

-

Polyethylene Glycol (PEG) Spacers (PEG3 and PEG4): The inclusion of PEG chains (three and four ethylene glycol units, respectively) confers several advantageous properties. PEG is hydrophilic, which significantly enhances the aqueous solubility of the linker and the resulting bioconjugate.[4] The flexible PEG chains also act as spacers, reducing steric hindrance between the conjugated molecules and improving their accessibility for biological interactions.[2]

-

Methyl Ester Group (-COOCH₃): The terminal methyl ester provides a stable, non-reactive terminus to the biotin-containing arm of the linker.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 2100306-76-9 | [1][6] |

| Molecular Formula | C₃₀H₅₄N₆O₁₁S | [4][6] |

| Molecular Weight | 706.85 g/mol | [2][6] |

| Purity | Typically >95% | [6] |

| Appearance | White to off-white solid or oil | [2] |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [2] |

| Storage | Recommended at -20°C, protected from light and moisture | [4] |

Core Applications and Mechanistic Insights

The unique trifecta of an azide, biotin, and PEG spacers makes this linker exceptionally versatile. Here, we explore its primary applications and the scientific principles that govern them.

Bio-orthogonal Labeling via Click Chemistry

The azide group is the gateway to a powerful suite of bioconjugation reactions known as click chemistry. This allows for the precise and stable attachment of the linker to a biomolecule of interest that has been pre-functionalized with an alkyne group.

CuAAC is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted triazole linkage between the azide on the linker and a terminal alkyne on the target molecule.[5] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Causality Behind Experimental Choices: The addition of a copper-chelating ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), is crucial when working with sensitive biomolecules like proteins. This ligand stabilizes the Cu(I) oxidation state and protects the biomolecule from oxidative damage that can be caused by copper ions.

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a copper-free alternative.[5] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with the azide group due to the high ring strain of the alkyne.

Expertise in Practice: While SPAAC is advantageous for live-cell imaging and in vivo studies, the reaction kinetics are generally slower than CuAAC. Therefore, for in vitro conjugations where speed and efficiency are paramount and the biomolecule is robust, CuAAC is often the preferred method.

Diagram of Click Chemistry Reactions

Caption: Comparison of CuAAC and SPAAC pathways for bioconjugation.

PROTAC Synthesis and Targeted Protein Degradation

A groundbreaking application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7]

This compound is an ideal building block for a modular approach to PROTAC synthesis.[8] A library of potential PROTACs can be rapidly generated by synthesizing an alkyne-modified POI ligand and an azide-functionalized E3 ligase ligand, and then using click chemistry to link them together with a variety of linkers, including the one discussed here. The biotin tag can then be used for pull-down assays to study the formation of the ternary complex (POI-PROTAC-E3 ligase) and to identify the components of the degradation machinery.

Workflow for PROTAC Synthesis and Target Identification

Caption: Modular synthesis of a PROTAC and its use in target identification.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific application.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-modified protein.

Materials:

-

This compound

-

Alkyne-modified protein

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

DMSO for stock solutions

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a 100 mM stock solution of CuSO₄ in water.

-

Prepare a 1 M stock solution of sodium ascorbate in water. This solution must be prepared fresh.

-

Prepare a 50 mM stock solution of THPTA in DMSO or water.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein to the desired final concentration in the reaction buffer.

-

Add this compound to the reaction mixture. A 2 to 10-fold molar excess of the azide linker over the alkyne-biomolecule is recommended as a starting point.

-

Add the THPTA ligand to a final concentration of 1-2 mM.

-

Add CuSO₄ to a final concentration of 0.1-1 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5-10 mM.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C overnight.

-

-

Purification:

-

Remove excess reagents by size-exclusion chromatography or dialysis against an appropriate buffer.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of this compound to a DBCO-modified protein.

Materials:

-

This compound

-

DBCO-modified protein

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

DMSO for stock solutions

-

Purification system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the DBCO-modified protein to the desired final concentration in the reaction buffer.

-

Add the this compound stock solution to the protein solution. A 2 to 5-fold molar excess of the azide linker is a good starting point.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-12 hours, or at 37°C for 1-4 hours to increase the reaction rate.

-

-

Purification:

-

Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted linker.

-

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Inactive reagents (especially sodium ascorbate) - Suboptimal pH - Steric hindrance | - Always use freshly prepared sodium ascorbate. - Ensure the reaction buffer pH is between 7 and 8 for CuAAC. - Consider a linker with a longer PEG chain if steric hindrance is suspected. |

| High Background in Pull-down Assays | - Non-specific binding of the biotinylated probe - Insufficient washing | - Include a blocking step with bovine serum albumin (BSA) before adding streptavidin beads. - Increase the number and stringency of wash steps after the pull-down. |

| Protein Precipitation | - Aggregation of the bioconjugate | - Increase the PEG length of the linker to improve solubility. - Optimize the protein concentration and reaction temperature. |

Conclusion: A Versatile Tool for Modern Life Sciences

This compound is a meticulously designed chemical tool that empowers researchers to forge precise and stable linkages between diverse molecular entities. Its trifunctional nature, combining the bio-orthogonality of click chemistry, the high-affinity capture capability of biotin, and the solubility-enhancing properties of PEG, makes it an invaluable asset in fields ranging from proteomics and chemical biology to targeted drug delivery and the development of novel therapeutics like PROTACs. By understanding the principles behind its design and application, researchers can harness the full potential of this versatile linker to advance their scientific endeavors.

References

-

MySkinRecipes. This compound. [Online] Available at: [Link]

-

ResearchGate. The design and synthesis of a novel α-alkynylated biotin scaffold for use in heterobifunctional molecular probes. [Online] June 2025. Available at: [Link]

-

NIH National Library of Medicine. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. [Online] July 13, 2022. Available at: [Link]

-

Creative Biolabs. N-(N3-PEG3)-N-Biotin-PEG4-methyl ester (CAT#: ADC-L-640). [Online] Available at: [Link]

-

NIH National Library of Medicine. Engineered bioorthogonal POLY-PROTAC nanoparticles for tumour-specific protein degradation and precise cancer therapy. [Online] July 26, 2022. Available at: [Link]

Sources

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound [myskinrecipes.com]

- 3. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester_2100306-76-9_新研博美 [xinyanbm.com]

- 4. This compound, 2100306-76-9 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester: Properties, Applications, and Protocols

Introduction: The Molecular Swiss Army Knife of Bioconjugation

In the intricate landscape of drug discovery, proteomics, and diagnostics, the ability to specifically link, label, and isolate biomolecules is paramount. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester has emerged as a cornerstone reagent, a heterobifunctional linker prized for its versatility and precision. This guide provides an in-depth examination of its molecular architecture, core functionalities, and field-proven applications, offering researchers a comprehensive resource for leveraging this powerful tool.

At its core, this molecule is a branched Polyethylene Glycol (PEG) linker engineered with three critical functional domains: a terminal azide (N₃) group, a high-affinity biotin tag, and a methyl ester. This unique combination allows for a sequential or orthogonal conjugation strategy, making it an invaluable asset for constructing complex bioconjugates, from targeted imaging agents to Proteolysis Targeting Chimeras (PROTACs). The integrated PEG spacers (PEG3 and PEG4) are not mere linkers; they are critical design elements that enhance aqueous solubility, minimize steric hindrance, and improve the pharmacokinetic properties of the final conjugate, thereby ensuring its efficacy in complex biological systems.[1][2]

Physicochemical Properties and Handling

The precise chemical characteristics of this compound are foundational to its application. Understanding these properties ensures accurate experimental design, from calculating molar excess to ensuring long-term stability.

| Property | Value | Source(s) |

| Molecular Weight (MW) | 706.9 g/mol (also cited as 706.85) | [1][3][4][5][6] |

| Chemical Formula | C₃₀H₅₄N₆O₁₁S | [1][3][4] |

| CAS Number | 2100306-76-9 | [3][4][5] |

| Typical Purity | ≥95% | [1][4][6] |

| Appearance | White to off-white solid | N/A |

| Storage Conditions | -20°C, sealed and dry | [1][3][5] |

Expert Insight: For optimal performance, always allow the reagent to equilibrate to room temperature before opening the vial. This prevents condensation of atmospheric moisture, which can compromise the integrity of the compound. For creating stock solutions, dissolve the linker in a water-miscible organic solvent such as DMSO or DMF before adding it to your aqueous reaction buffer.[7]

Core Functionalities and Mechanistic Insights

The power of this linker lies in its distinct functional ends, which can be addressed with high chemical specificity.

The Azide Moiety: A Gateway for "Click" Chemistry

The terminal azide group is a bioorthogonal chemical handle, meaning it is essentially inert to the vast majority of functional groups found in biological systems.[8] This allows for highly specific ligation to a molecule containing a complementary alkyne group via the "click chemistry" reaction.[9][10] This reaction can proceed via two primary pathways:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that covalently links the azide to a terminal alkyne, forming a stable triazole ring. This is the most common method for labeling proteins, nucleic acids, and other biomolecules.[8][11][12]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (e.g., DBCO or BCN) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells or whole organisms.[11][13]

The specificity of the azide-alkyne reaction ensures that conjugation occurs only where intended, preserving the function of the target biomolecule.[14]

Caption: Click Chemistry conjugation workflow.

The Biotin Moiety: The Ultimate High-Affinity Handle

Biotin (Vitamin B7) exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (Kd ≈ 10⁻¹⁵ M). This binding is one of the strongest known in nature, forming almost instantaneously and resisting dissociation even under harsh conditions. This property is exploited for:

-

Detection: Biotinylated molecules can be detected with high sensitivity using streptavidin conjugated to enzymes (e.g., HRP for Western blotting or ELISA) or fluorophores (for imaging).

-

Purification & Immobilization: The biotin tag allows for the efficient capture of the entire conjugate onto streptavidin-coated surfaces, such as beads or microplates, for affinity purification or pull-down assays.[1]

The Branched PEG Spacers: Enhancing Performance

The PEG3 and PEG4 chains are not passive bystanders. These hydrophilic spacers are critical for:

-

Enhanced Solubility: They render otherwise hydrophobic molecules soluble in aqueous biological buffers.[2]

-

Reduced Steric Hindrance: The flexible PEG chains provide spatial separation between the conjugated partners, ensuring that the biotin tag is accessible to streptavidin and that the target molecule can still interact with its binding partners.[1][7]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation is a well-established strategy to reduce immunogenicity and increase the in-vivo circulation half-life of a molecule.[2]

Key Application: PROTAC Synthesis

A prominent application for this linker is in the synthesis of PROTACs. These are heterobifunctional molecules designed to hijack the cell's own ubiquitin-proteasome system to induce the degradation of a specific target protein.[5] this compound can serve as a versatile building block in this process.

Sources

- 1. This compound [myskinrecipes.com]

- 2. precisepeg.com [precisepeg.com]

- 3. This compound, 2100306-76-9 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. PEG-X-PEG - ADC Linkers | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester_2100306-76-9_新研博美 [xinyanbm.com]

- 10. Click Chemistry, Biontinylation | BroadPharm [broadpharm.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. interchim.fr [interchim.fr]

- 13. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. abpbio.com [abpbio.com]

Introduction: The Power of Heterotrifunctional Design

An In-Depth Technical Guide to the Synthesis of N-(Azido-PEG3)-N-Biotin-PEG4-methyl ester

In the landscape of modern drug development and chemical biology, precision and modularity are paramount. Heterobifunctional molecules, particularly linkers, have become indispensable tools for creating sophisticated constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] The molecule this compound represents a leap forward into heterotrifunctional systems, offering three distinct points of chemical reactivity within a single, precisely defined scaffold.

This guide provides a comprehensive overview of the synthetic strategy and step-by-step protocols for assembling this advanced PEG-based linker. The molecule's architecture is designed for maximum utility:

-

An Azide (N₃) Terminus: This functional group is a cornerstone of "click chemistry."[2][3] It allows for highly efficient and specific covalent ligation to alkyne- or cyclooctyne-modified molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively.[4] This bioorthogonal reactivity is ideal for attaching the linker to target proteins, payloads, or imaging agents in complex biological environments.[5]

-

A Biotin Moiety: Biotin exhibits an extraordinarily strong and specific non-covalent interaction with avidin and streptavidin. This functionality is invaluable for affinity-based purification, immobilization on surfaces, and detection in a wide array of biological assays.[6]

-

A Methyl Ester Terminus: The methyl ester provides a latent carboxylic acid. It is stable under many reaction conditions but can be hydrolyzed to yield a carboxyl group, which can then be activated (e.g., as an NHS ester) for conjugation to primary amines.[7]

-

Polyethylene Glycol (PEG) Spacers: The PEG3 and PEG4 chains are not merely spacers. Their hydrophilic nature enhances the aqueous solubility of the entire construct, reduces aggregation, and can minimize non-specific binding.[8][9][10] PEGylation is a well-established strategy to improve the pharmacokinetic properties of biotherapeutics by increasing their hydrodynamic radius and shielding them from enzymatic degradation and immune recognition.[10][11]

This guide is structured to provide researchers with both the conceptual framework and the practical details necessary to undertake the synthesis of this versatile molecule. We will explore the causal logic behind reagent selection, reaction conditions, and purification strategies, ensuring a robust and reproducible process.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a branched, multi-functional molecule like this compound requires a carefully planned, stepwise approach to ensure selective functionalization and avoid the formation of undesired byproducts. A plausible retrosynthetic analysis reveals a strategy centered on a core secondary amine, which is sequentially functionalized.

Our forward synthesis strategy is therefore built in three major stages, starting from a commercially available di-functional PEG precursor:

-

Stage 1: Mono-functionalization with Azide. We begin with a diol-amine and selectively convert one hydroxyl group into an azide. This involves creating a good leaving group (mesylate) and subsequent nucleophilic substitution.

-

Stage 2: Functionalization of the Second Arm. The remaining hydroxyl group is converted into a methyl ester via a two-step oxidation and esterification process. This yields a key secondary amine intermediate bearing both the azide and methyl ester termini.

-

Stage 3: Final Biotinylation. The central secondary amine is acylated with an activated biotin derivative to complete the synthesis of the target molecule.

This strategic sequence ensures that the most robust chemical transformations are performed first, reserving the final step for the introduction of the biotin moiety onto the core nitrogen atom.

Sources

- 1. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. This compound [myskinrecipes.com]

- 7. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 8. chempep.com [chempep.com]

- 9. precisepeg.com [precisepeg.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biopharminternational.com [biopharminternational.com]

The Azide Group in Bioconjugation: A Senior Application Scientist's In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the Azide as a Bioorthogonal Linchpin

In the intricate world of bioconjugation, the ability to selectively and efficiently form covalent bonds between molecules in a biological milieu is paramount. The azide functional group (-N₃) has emerged as a cornerstone of this field, revolutionizing how we label, track, and manipulate biomolecules. Its small size, metabolic stability, and unique reactivity make it an ideal "bioorthogonal handle" – a functional group that is essentially invisible to the complex biochemical machinery of living systems, yet can be specifically targeted by a complementary reaction partner.[1][2] This guide, curated from a Senior Application Scientist's perspective, delves into the core functionalities of the azide group, providing not just the "how," but the critical "why" behind its application in modern bioconjugation strategies.

The Azide: A Chemically Privileged Functional Group

The utility of the azide group in bioconjugation stems from a unique combination of chemical properties:

-

Bioorthogonality: The azide group is virtually absent in naturally occurring metabolites and macromolecules. This inertness prevents unwanted side reactions with the plethora of functional groups found in proteins, nucleic acids, and carbohydrates, ensuring that the conjugation reaction is highly specific.[2][3]

-

Small Size: The compact nature of the azide group minimizes steric hindrance and reduces the likelihood of perturbing the structure and function of the biomolecule to which it is attached.[2]

-

Stability: Organic azides are generally stable in aqueous environments and across a wide range of pH values, a crucial requirement for reactions conducted under physiological conditions.[2][4]

-

Favorable Reactivity: The azide acts as a soft electrophile, predisposing it to react selectively with soft nucleophiles like phosphines or with strained alkynes in cycloaddition reactions.[2]

These properties have paved the way for the development of a suite of powerful bioconjugation reactions, each with its own set of advantages and applications.

Key Bioconjugation Reactions Involving the Azide Group

The true power of the azide group is unlocked through its participation in a select few, highly efficient bioorthogonal reactions. This section will explore the mechanisms, advantages, and practical considerations of the most prominent azide-based ligation strategies.

The Staudinger Ligation: A Metal-Free Classic

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be widely adopted. It involves the reaction of an azide with a triarylphosphine that is engineered with an electrophilic trap (typically a methyl ester) ortho to the phosphorus atom.[5][]

Mechanism: The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes an intramolecular cyclization, followed by hydrolysis to yield a stable amide bond and a phosphine oxide byproduct.[5][]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Advantages:

-

Exceptional Kinetics: CuAAC reactions are extremely fast and high-yielding, often proceeding to completion in minutes at room temperature. [1]* High Specificity: The reaction is highly specific for terminal alkynes and azides, with minimal side reactions. [1]* Robustness: The reaction is tolerant of a wide range of functional groups and can be performed in aqueous buffers. [7] Limitations and Field Insights:

The primary limitation of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. [4]To address this, various ligands, such as THPTA, have been developed to stabilize the Cu(I) oxidation state and protect cells from copper-induced damage. [7]A common troubleshooting issue is low yield due to oxidation of the Cu(I) catalyst to the inactive Cu(II) state. This can be mitigated by using a reducing agent, such as sodium ascorbate, and by performing the reaction under an inert atmosphere. [8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Copper-Free Alternative

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that obviates the need for a cytotoxic copper catalyst. [4]This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide via a [3+2] cycloaddition to form a stable triazole linkage. [4] Mechanism: The high ring strain of the cyclooctyne provides the driving force for the reaction. The distorted alkyne is highly reactive towards the 1,3-dipole of the azide, leading to a concerted cycloaddition. [4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Mechanism.

Advantages:

-

Copper-Free: The absence of a metal catalyst makes SPAAC ideal for bioconjugation in living cells and whole organisms. [4][9]* High Bioorthogonality: The cyclooctyne and azide are highly selective for each other. [4]* Tunable Kinetics: The reaction rate can be tuned by modifying the structure of the cyclooctyne. [10][11] Limitations and Field Insights:

While SPAAC is a powerful tool for live-cell imaging, its kinetics are generally slower than CuAAC. [11]The choice of cyclooctyne is critical, as it directly impacts the reaction rate. More strained cyclooctynes, such as dibenzocyclooctyne (DBCO) and its derivatives, exhibit faster kinetics. [11]However, some highly reactive cyclooctynes can be unstable. [12]Therefore, the selection of a cyclooctyne involves a trade-off between reactivity and stability.

Quantitative Comparison of Azide-Based Bioconjugation Reactions

| Reaction | Second-Order Rate Constant (M⁻¹s⁻¹) | Catalyst Required? | Key Advantage | Primary Limitation |

| Staudinger Ligation | ~0.002 - 0.008 [12][13] | No | Metal-free | Slow kinetics |

| CuAAC | ~10² - 10³ (with ligand) [14] | Yes (Copper I) | Extremely fast and high-yielding | Catalyst toxicity in vivo |

| SPAAC (BCN) | ~0.14 - 0.29 [10][14] | No | Copper-free, suitable for live cells | Slower than CuAAC |

| SPAAC (DBCO/DIBAC) | ~0.31 - 1.0 [10][12][14] | No | Faster than BCN, good for live cells | Can be less stable than BCN |

| SPAAC (BARAC) | >1.0 [12] | No | Very fast kinetics | Can be unstable |

Note: Reaction rates are approximate and can vary depending on the specific reactants, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for Introducing Azides into Proteins via Metabolic Labeling

This protocol describes the residue-specific incorporation of L-azidohomoalanine (AHA), a methionine surrogate, into newly synthesized proteins in mammalian cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Methionine Depletion: Aspirate the complete medium from the cells, wash once with warm PBS, and then add pre-warmed methionine-free medium. Incubate the cells for 30-60 minutes to deplete the intracellular pool of methionine. [15]2. AHA Incubation: Prepare AHA-containing medium by supplementing the methionine-free medium with 25-50 µM AHA. Replace the depletion medium with the AHA-containing medium and incubate for 1-4 hours. [15]The incubation time can be adjusted to label proteins synthesized within a specific timeframe.

-

Washing: Aspirate the AHA-containing medium and wash the cells three times with warm PBS to remove any unincorporated AHA. [15]4. Downstream Processing: The cells are now ready for lysis and subsequent bioconjugation via CuAAC or SPAAC, or for fixation and labeling.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Purified Protein

This protocol provides a general method for labeling an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Alkyne-fluorophore stock solution (e.g., 10 mM in DMSO)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified protein with buffer to the desired final concentration. [7]2. Addition of Reagents: Add the alkyne-fluorophore from the stock solution to a final concentration of 2-5 molar equivalents relative to the protein.

-

Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 molar ratio of Cu:THPTA is common. [7]4. Initiation of Reaction: Add the premixed catalyst solution to the protein solution. Then, add the aminoguanidine solution, followed by the freshly prepared sodium ascorbate solution to initiate the reaction. [7]The final concentration of CuSO₄ is typically 50-100 µM. [16]5. Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

Purification: Remove the unreacted dye and catalyst using a desalting column or dialysis.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells

This protocol describes the labeling of azide-modified glycoproteins on the surface of live mammalian cells with a DBCO-conjugated fluorophore.

Materials:

-

Live cells with azide-modified surface glycans (from Protocol 1, using an azido sugar like Ac4ManNAz)

-

Complete cell culture medium or PBS

-

DBCO-fluorophore conjugate stock solution (e.g., 1 mM in DMSO)

Procedure:

-

Cell Preparation: After metabolic labeling with an azido sugar, gently wash the cells twice with warm PBS.

-

Labeling Reaction: Dilute the DBCO-fluorophore conjugate in complete medium or PBS to a final concentration of 5-20 µM. Add this solution to the cells and incubate for 30-60 minutes at 37°C, protected from light. [15]3. Washing: Remove the labeling solution and wash the cells three to five times with warm PBS to remove the unbound fluorescent probe. [15]4. Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for visualization by fluorescence microscopy. [15]

The Azide Group in Drug Development: A Focus on Antibody-Drug Conjugates (ADCs)

The precision afforded by azide-based bioconjugation has had a profound impact on the development of next-generation therapeutics, particularly Antibody-Drug Conjugates (ADCs). [4]ADCs are a class of targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. Traditional methods for ADC synthesis often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can negatively impact their therapeutic index. [4] Azide-based click chemistry enables the site-specific conjugation of drugs to antibodies, leading to the production of homogeneous ADCs with a defined DAR. [4]This is typically achieved by introducing an azide or alkyne group at a specific site on the antibody, either through the incorporation of a non-canonical amino acid or by enzymatic modification. [1]The drug-linker moiety, functionalized with the complementary reactive group, is then attached via CuAAC or SPAAC. [4]The resulting ADCs exhibit improved stability, pharmacokinetics, and a wider therapeutic window. [1]

Workflow for the Synthesis of a Homogeneous Antibody-Drug Conjugate (ADC) using Azide-Based Click Chemistry.

Safety Considerations When Handling Azides

Organic azides are energetic compounds and should be handled with care. [3][14]While high molecular weight azides are generally considered to be at low risk of explosion, low molecular weight azides and those with a high nitrogen-to-carbon ratio can be explosive. [3] Key Safety Precautions:

-

Consult Safety Data Sheets (SDS): Always review the SDS for the specific azide compound you are working with. [14]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves. []* Avoid Heat, Shock, and Friction: Do not expose azides to heat, shock, or friction.

-

Use Non-Metal Spatulas: Avoid using metal spatulas to handle azides, as this can lead to the formation of highly sensitive heavy metal azides. [14]* Solvent Choice: Never use chlorinated solvents such as dichloromethane or chloroform with sodium azide, as this can form explosively unstable di- and tri-azidomethane. [3]* Proper Storage: Store organic azides at low temperatures and protected from light.

-

Waste Disposal: Dispose of azide-containing waste in a dedicated, labeled container, and do not mix with acidic waste. [3]

Conclusion

The azide group has firmly established itself as an indispensable tool in the bioconjugation toolbox. Its unique combination of bioorthogonality, small size, and versatile reactivity has enabled the development of powerful methods for labeling, tracking, and manipulating biomolecules with unprecedented precision. From fundamental research in chemical biology to the development of life-saving antibody-drug conjugates, the impact of the azide group is undeniable. As a Senior Application Scientist, I can attest that a thorough understanding of the principles and practicalities of azide-based bioconjugation is essential for any researcher aiming to push the boundaries of what is possible in life sciences and drug development.

References

- BenchChem. (2025).

- Tian, F., et al. (2014). Genetically Encoded Azide Containing Amino Acid in Mammalian Cells Enables Site-Specific Antibody–Drug Conjugates Using Click Cycloaddition Chemistry.

- BenchChem. (2025).

- Springer. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Methods in Molecular Biology.

- CD BioGlyco. (n.d.).

- Li, et al. (2017).

- BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Cy5-PEG2-exo-BCN SPAAC Reaction. BenchChem.

- Presolski, S. J., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.

- Demazeau, et al. (2017). Antibody-drug conjugates: Design and development for therapy and imaging in and beyond cancer. mAbs.

- Lang, K., & Chin, J. W. (2015). Labeling proteins on live mammalian cells using click chemistry.

- Lumiprobe. (n.d.). Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.

- Springer Nature. (2015). Labeling proteins on live mammalian cells using click chemistry.

- ChemRxiv. (2022). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv.

- ResearchGate. (2021). Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the main reagent families.

- BenchChem. (2025). A Comparative Guide to the Kinetics of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions. BenchChem.

- Baskin, J. M., et al. (2007). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC)

- BenchChem. (2025).

- Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.

- BenchChem. (2025). Application Notes and Protocols for Cell Surface Protein Labeling Using Sulfo-Cy5 Picolyl Azide. BenchChem.

- ResearchGate. (2020). 2.3 CuAAC in Protein Conjugation.

- Sanders, B. C., et al. (2021). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Cell and Developmental Biology.

- Reddit. (2025). Staudinger Reaction Troubleshooting. r/Chempros.

- BOC Sciences. (n.d.).

- Thermo Fisher Scientific. (n.d.). Staudinger Ligation Reaction Chemistry. Thermo Fisher Scientific - US.

- Bednarek, C., et al. (2020).

- Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides.

- Stanford Environmental Health & Safety. (n.d.).

- University of Pittsburgh. (2013). Safe Handling of Azides.

- University of New Mexico. (2021). Standard Operating Procedure Safe Handling of Azido Compounds.

- University College Dublin. (2018).

- van Dongen, S. F. M., et al. (2009). Single-Step Azide Introduction in Proteins via an Aqueous Diazo Transfer.

- Kiick, K. L., et al. (2002).

- Jena Bioscience. (2009).

- Hong, V., et al. (2009).

- Sochacki, K. A., et al. (2011). Reaction mechanism and kinetics of the traceless Staudinger ligation. Journal of the American Chemical Society.

- Agard, N. J., et al. (2006). A Comparative Study of Bioorthogonal Reactions with Azides. ACS Chemical Biology.

- Nwe, K., & Brechbiel, M. W. (2009). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.

- Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules.

- Chen, Y.-X., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews.

- Köhn, M., & Breinbauer, R. (2011). Bioconjugation via azide–Staudinger ligation: an overview. Chemical Society Reviews.

- BenchChem. (2025). "troubleshooting low yields in azide-alkyne cycloaddition reactions". BenchChem.

- Laughlin, S. T., et al. (2006). Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics. Methods in Enzymology.

- Prescher, J. A., et al. (2005). Metabolic labeling of glycans with azido sugars and subsequent glycan-profiling and visualization via Staudinger ligation.

- BenchChem. (2025). UDP-GlcNAc metabolic labeling with azido sugars. BenchChem.

- An, F., et al. (2015). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. Methods in Molecular Biology.

- van Dongen, S. F. M., et al. (2011). Metal-free and pH-controlled introduction of azides in proteins.

- Ojida, A., et al. (2019). Site-Specific Modification of Proteins through N-Terminal Azide Labeling and a Chelation-Assisted CuAAC Reaction.

- ResearchGate. (2022). a) Azides and cyclooctynes used for reaction kinetics investigations by NMR.

- Dressler, J. J., et al. (2021). Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes. Chemical Science.

- ResearchGate. (2018). Mechanistic Investigation of the Staudinger Ligation.

- Raines, R. T., et al. (2006).

- ResearchGate. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation.

- Taylor & Francis. (2017). Heterogeneous Catalysis for Azide-Alkyne Bioconjugation in Solution Via Spin Column: Attachment of Dyes and Saccharides to Peptides and DNA.

- BenchChem. (2025). A Head-to-Head Comparison of Bioconjugation Strategies: Azido-C6-OH versus NHS Ester Linkers. BenchChem.

- Wikipedia. (n.d.). Bioorthogonal chemistry. Wikipedia.

- AIP Publishing. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysics Reviews.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antibody-drug conjugates: Design and development for therapy and imaging in and beyond cancer, LabEx MAbImprove industrial workshop, July 27–28, 2017, Tours, France - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Site-Specific Antibody Conjugation with Azide - CD BioGlyco [bioglyco.com]

A Senior Application Scientist's Guide to the Role of the Biotin-PEG Linker in Research

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern biotechnology, the conjugation of molecules is a foundational technique that drives innovation in therapeutics, diagnostics, and fundamental research. Among the vast toolkit available to scientists, the biotin-polyethylene glycol (PEG) linker has emerged as a uniquely powerful and versatile tool. This guide provides an in-depth technical exploration of the biotin-PEG linker, moving beyond a simple description of its components to a detailed analysis of its core functions, strategic applications, and the critical considerations that underpin successful experimental design. We will dissect the synergistic relationship between the high-affinity biotin tag and the multifunctional PEG spacer, explain the causality behind experimental choices, and provide field-proven protocols to empower researchers in their work.

Deconstructing the Biotin-PEG Linker: A Synthesis of Function

A biotin-PEG linker is a heterobifunctional molecule, meaning it possesses two different reactive ends connected by a spacer.[1] Its power lies in the distinct and complementary roles of its three core components: the biotin moiety, the PEG spacer, and a terminal reactive group.

The Biotin Moiety: The Ultimate Molecular Handle

Biotin (Vitamin B7) is a small molecule renowned for its extraordinary binding affinity to the proteins avidin and streptavidin.[][3] This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10-14 to 10-15 M.[4] This bond forms rapidly and is remarkably stable, resisting extremes of pH, temperature, and denaturing agents.[4] This stability makes biotin an ideal "handle" or tag for attaching to a molecule of interest, allowing for highly specific and robust detection, immobilization, or purification.[5][6]

The Polyethylene Glycol (PEG) Spacer: More Than Just a Connector

The PEG component is a flexible, hydrophilic polymer composed of repeating ethylene glycol units.[7] Its inclusion is not merely to connect biotin to a target molecule; it serves several critical functions that enhance the performance of the entire conjugate, a process known as "PEGylation".[8][9]

-

Enhanced Solubility and Stability: PEG chains are highly water-soluble.[][10] Attaching them to hydrophobic drugs or aggregation-prone proteins significantly improves their solubility in aqueous biological environments and protects them from enzymatic degradation.[8][]

-

Reduced Immunogenicity: The hydrophilic PEG chain creates a "stealth" coating around the conjugated molecule, masking it from the host's immune system.[][12] This is crucial for therapeutic applications, as it minimizes immune reactions and allows for safer, repeated administration.[]

-

Overcoming Steric Hindrance: The flexible PEG chain acts as a spacer arm, physically separating the biotin tag from the conjugated biomolecule.[6][13] This is vital because the biotin-binding sites on streptavidin are buried below the protein's surface.[14] A longer PEG linker ensures that large molecules, like antibodies, do not physically block the biotin from accessing its binding pocket.[13]

-

Improved Pharmacokinetics: In drug delivery, PEGylation increases the hydrodynamic size of the conjugate.[][13] This slows its clearance by the kidneys, prolonging its circulation time in the bloodstream and allowing for more effective targeting and reduced dosing frequency.[8][15]

The Reactive Group: The Gateway to Conjugation

The terminus of the PEG chain is functionalized with a reactive group that allows for covalent attachment to a target molecule.[7] The choice of this group is dictated by the available functional groups on the target (e.g., protein, antibody, nanoparticle). Common reactive groups include:

-

NHS Esters (N-Hydroxysuccinimide): React efficiently with primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[16][17]

-

Maleimides: React specifically with thiol (-SH) groups on cysteine residues.[16][18]

-

Azides or Alkynes: Used for "click chemistry," a highly specific and efficient reaction for precise conjugation.[16]

Strategic Applications & Methodologies

The unique properties of biotin-PEG linkers make them indispensable across a wide range of research applications.[1][10]

Targeted Drug Delivery and Nanomedicine

A primary application is in the development of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.[10][15][19]

-

Mechanism: Biotin can act as a targeting ligand for cancer cells that overexpress the biotin receptor (sodium-dependent multivitamin transporter, SMVT).[15] A biotin-PEG-drug conjugate binds to these receptors and is internalized by the cell via receptor-mediated endocytosis, delivering the therapeutic payload directly to the target tissue while minimizing systemic toxicity.[15][20] The PEG linker enhances the biocompatibility and circulation time of the entire construct.[15]

-

PROTACs: In Proteolysis-Targeting Chimeras (PROTACs), the linker's role is paramount. Biotin-PEG linkers can be used in PROTAC synthesis, where the biotin serves as an invaluable analytical handle for purification and detection, and the PEG spacer provides the optimal length and flexibility needed to bring the target protein and an E3 ligase into proximity for degradation.[19][21]

Experimental Protocol: Formulation of Biotin-Targeted Polymeric Nanoparticles

This protocol describes a general method for creating drug-loaded, biotin-targeted nanoparticles using a single emulsion-solvent evaporation technique.[15]

-

Prepare the Organic Phase:

-

Dissolve the core polymer (e.g., PLGA), the Biotin-PEG-Polymer conjugate, and the hydrophobic drug (e.g., paclitaxel) in a suitable organic solvent like dichloromethane (DCM). The ratio of Biotin-PEG-Polymer to the core polymer will determine the surface density of the targeting ligand.

-

-

Prepare the Aqueous Phase:

-

Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA), to stabilize the emulsion.

-

-

Form the Emulsion:

-

Add the organic phase to the aqueous phase while sonicating or homogenizing. This disperses the organic phase into tiny droplets, forming an oil-in-water (o/w) emulsion.

-

-

Evaporate the Solvent:

-

Stir the emulsion under reduced pressure or in a fume hood to allow the organic solvent (DCM) to evaporate. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the drug encapsulated and the Biotin-PEG chains on the surface.

-

-

Purify the Nanoparticles:

-

Collect the nanoparticles by centrifugation.

-

Wash the nanoparticles multiple times with deionized water to remove excess surfactant and unencapsulated drug.

-

-

Characterization:

-

Analyze the nanoparticles for size, surface charge (zeta potential), drug loading efficiency, and surface functionalization to confirm the presence of biotin.

-

Advanced Immunoassays and Diagnostics

The strength of the biotin-streptavidin interaction provides a powerful amplification strategy in assays like ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting.[5]

-

Mechanism: In a sandwich ELISA, a capture antibody is immobilized on a plate. After the sample is added, a biotinylated detection antibody is introduced, which binds to the captured analyte. Finally, streptavidin conjugated to an enzyme (like HRP) is added. Since one streptavidin molecule can bind up to four biotin molecules, this system amplifies the signal, leading to highly sensitive detection.[4] The PEG linker on the detection antibody ensures the biotin is accessible and prevents the antibody from aggregating.[13]

Experimental Protocol: Sandwich ELISA with Biotin-Streptavidin Detection

This is a generalized protocol for a colorimetric sandwich ELISA.

-

Plate Coating:

-

Dilute the capture antibody in a coating buffer (e.g., pH 9.6 carbonate-bicarbonate buffer).

-

Add 100 µL to each well of a 96-well ELISA plate and incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Aspirate the coating solution and wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites by adding 300 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash the plate as in step 2.

-

Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate.

-

Add 100 µL of the biotin-PEG-conjugated detection antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

-

-

Streptavidin-Enzyme Conjugate Incubation:

-

Wash the plate.

-

Add 100 µL of streptavidin-HRP conjugate, diluted in blocking buffer, to each well. Incubate for 20-45 minutes at room temperature, protected from light.

-

-

Signal Development and Reading:

-

Wash the plate thoroughly.

-

Add 100 µL of a TMB substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at 450 nm using a microplate reader.

-

Biomolecule Immobilization for Surface-Based Analysis

Biotin-PEG linkers are essential for attaching proteins, antibodies, or nucleic acids to surfaces like biosensors (e.g., for Surface Plasmon Resonance), microarrays, or microscopy slides.[18][22][23]

-

Mechanism: The surface is first coated with streptavidin. A biomolecule that has been conjugated with a biotin-PEG linker can then be specifically and stably immobilized on the surface.[18][22] The PEG component is critical here for two reasons:

-

It acts as a spacer, lifting the biomolecule off the surface to ensure it remains in its native conformation and is accessible for interactions.[18]

-

It creates a hydrophilic, protein-repellent layer that prevents non-specific adsorption of other molecules to the surface, significantly improving the signal-to-noise ratio.[18][22]

-

Experimental Design Considerations: Choosing the Right Linker

The success of an experiment hinges on selecting the appropriate biotin-PEG linker. The two most critical parameters to consider are the PEG chain length and the reactive group.[7][16]

The Impact of PEG Chain Length

The number of ethylene glycol units (n) in the PEG chain is a key variable.[24]

| PEG Chain Length | Characteristics & Rationale | Typical Applications |

| Short (n = 2-8) | Provides minimal spacing. Chosen when close proximity between the biotin and the target is desired or to minimize the overall size of the conjugate.[16] | Labeling small molecules, applications where steric hindrance is not a concern. |

| Medium (n = 12-24) | Offers a balance of increased solubility, flexibility, and spacer length to overcome moderate steric hindrance.[16] | General protein and antibody labeling, immunoassays, surface immobilization. |

| Long (n > 24) | Maximizes water solubility and provides the greatest distance to overcome significant steric hindrance from large biomolecules.[7][16] Creates a more prominent "stealth" effect, extending circulation half-life.[13] | Therapeutic drug delivery, PEGylating large proteins or nanoparticles for in vivo use. |